REACTION_CXSMILES
|
CN(C)[CH:3]=[CH:4][C:5]1[CH:10]=[CH:9][C:8]([S:11]([CH3:14])(=[O:13])=[O:12])=[CH:7][C:6]=1[N+:15]([O-:17])=O.O1CCCC1.[H][H]>[Pd].C(OCC)(=O)C.CCCCCC>[OH:17][N:15]1[C:6]2[C:5](=[CH:10][CH:9]=[C:8]([S:11]([CH3:14])(=[O:13])=[O:12])[CH:7]=2)[CH:4]=[CH:3]1
|
Name
|
1-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1-dimethylamino-2-(4-methylsulphonyl-2-nitrophenyl)ethene
|
Quantity
|
54 g
|
Type
|
reactant
|
Smiles
|
CN(C=CC1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
catalyst
|
Quantity
|
0.3 g
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
with stirring to 50° C., at which point an exotherm
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reactor then was sealed
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
CUSTOM
|
Details
|
to rise to approximately 85° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture then was stirred at 60°-70° C. for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
after which time the reactor was cooled
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a brown solid which
|
Type
|
WASH
|
Details
|
washed with 1M aqueous hydrochloric acid (3×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a pale brown solid which
|
Type
|
FILTRATION
|
Details
|
The solid was collected by suction filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to give crude 1-hydroxy-6-methylsulphonylindole as a pale brown solid (33.1 g, 78% of theory)
|
Type
|
CUSTOM
|
Details
|
This crude product was recrystallized from acetonitrile
|
Type
|
CUSTOM
|
Details
|
to give a white crystalline product (17.8 g, 42% of theory)
|
Type
|
CUSTOM
|
Details
|
The filtrate from the recrystallization
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuo to a heavy slush which
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with ice-cold acetonitrile
|
Name
|
|
Type
|
product
|
Smiles
|
ON1C=CC2=CC=C(C=C12)S(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.7 g | |
YIELD: PERCENTYIELD | 25% | |
YIELD: CALCULATEDPERCENTYIELD | 25.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |